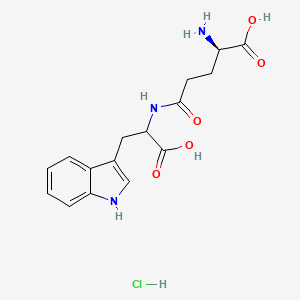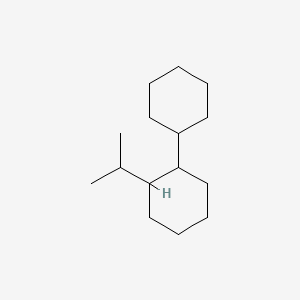
Golotimod hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Golotimod hydrochloride is synthesized through a series of chemical reactions involving the coupling of Gamma-D-glutamyl and L-tryptophan. The synthetic route typically involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide in anhydrous solvents like dimethylformamide .
Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Golotimod hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Golotimod hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The compound is investigated for its immunomodulatory effects, particularly its ability to stimulate T-lymphocyte differentiation and macrophage function.
Medicine: this compound has shown potential in treating tuberculosis, recurrent genital herpes simplex virus type 2, and oral mucositis induced by radiation or chemotherapy.
Industry: The compound is used in the development of new antimicrobial agents and immunomodulatory therapies .
Wirkmechanismus
Golotimod hydrochloride exerts its effects by modulating the Toll-like receptor pathway. It enhances the immune response by stimulating the differentiation and proliferation of T-lymphocytes and macrophages. The compound increases the production of cytokines such as interleukin-2 and interferon-gamma, which play crucial roles in immune activation and pathogen clearance. By targeting specific receptors on immune cells, this compound activates intracellular signaling cascades that enhance the body’s ability to fight infections and malignancies .
Vergleich Mit ähnlichen Verbindungen
Golotimod hydrochloride is unique due to its dual immunomodulatory and antimicrobial properties. Similar compounds include:
Thymosin alpha-1: Another immunomodulatory peptide used in the treatment of viral infections and cancer.
Imiquimod: An immune response modifier used to treat skin conditions caused by viral infections.
Levamisole: An immunomodulatory agent used as an adjuvant in cancer therapy.
Compared to these compounds, this compound has a broader range of applications and a unique mechanism of action that targets multiple components of the immune system .
Eigenschaften
Molekularformel |
C16H20ClN3O5 |
|---|---|
Molekulargewicht |
369.80 g/mol |
IUPAC-Name |
(2R)-2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H19N3O5.ClH/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24);1H/t11-,13?;/m1./s1 |
InChI-Schlüssel |
YYTBHYZPAMPQGT-ZRMPQGGQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)


![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)




![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)


